molecular formula C20H30O2 B126246 3alpha,5alpha-Tetrahydronorethisterone CAS No. 16392-60-2

3alpha,5alpha-Tetrahydronorethisterone

Cat. No.: B126246
CAS No.: 16392-60-2
M. Wt: 302.5 g/mol
InChI Key: DPDZKJQFRFZZCW-GAXNORQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,5alpha-Tetrahydronorethisterone typically involves the reduction of norethisterone. The reduction process can be carried out using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually performed in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3alpha,5alpha-Tetrahydronorethisterone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Norethisterone: The parent compound from which 3alpha,5alpha-Tetrahydronorethisterone is derived.

    5alpha-Dihydronorethisterone: Another metabolite of norethisterone with similar properties.

    3beta,5alpha-Tetrahydronorethisterone: An isomer with different stereochemistry.

Uniqueness: this compound is unique due to its specific stereochemistry, which influences its interaction with neurosteroid receptors and its metabolic stability. This makes it particularly valuable in neurobiological research and therapeutic applications .

Properties

IUPAC Name

(3R,5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14+,15-,16+,17+,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDZKJQFRFZZCW-GAXNORQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558120
Record name (3alpha,5alpha,17alpha)-19-Norpregn-20-yne-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16392-60-2
Record name 3α,5α-Tetrahydronorethisterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16392-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3alpha,5alpha-Tetrahydronorethisterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016392602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3alpha,5alpha,17alpha)-19-Norpregn-20-yne-3,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3.ALPHA.,5.ALPHA.-TETRAHYDRONORETHISTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YHT3131XK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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